molecular formula C12H17Cl2NO2 B14913500 1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol

1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol

Cat. No.: B14913500
M. Wt: 278.17 g/mol
InChI Key: BEQLCJYIWHXRST-UHFFFAOYSA-N
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Description

1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol is a chemical compound characterized by its unique structure, which includes a dichlorobenzyl group, a methylamino group, and a methoxypropanol moiety

Preparation Methods

The synthesis of 1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol typically involves multiple steps, starting with the preparation of the dichlorobenzyl precursor. The synthetic route may include:

    Nucleophilic Substitution: The reaction of 3,4-dichlorobenzyl chloride with a suitable nucleophile, such as methylamine, to form the intermediate 3,4-dichlorobenzylmethylamine.

    Alkylation: The intermediate is then reacted with 3-methoxypropan-2-ol under basic conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific catalysts to facilitate the reactions.

Scientific Research Applications

1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol has been explored for various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, including its use as an antimicrobial or antiviral agent.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but its structure suggests potential interactions with cellular membranes and proteins.

Comparison with Similar Compounds

1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol can be compared with other similar compounds, such as:

    3,4-Dichlorobenzylamine: Shares the dichlorobenzyl group but lacks the methoxypropanol moiety.

    3-Methoxypropan-2-ol: Contains the methoxypropanol group but lacks the dichlorobenzyl and methylamino groups.

    N-Methyl-3,4-dichlorobenzylamine: Similar structure but without the methoxypropanol group.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H17Cl2NO2

Molecular Weight

278.17 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl-methylamino]-3-methoxypropan-2-ol

InChI

InChI=1S/C12H17Cl2NO2/c1-15(7-10(16)8-17-2)6-9-3-4-11(13)12(14)5-9/h3-5,10,16H,6-8H2,1-2H3

InChI Key

BEQLCJYIWHXRST-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=C(C=C1)Cl)Cl)CC(COC)O

Origin of Product

United States

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